molecular formula C20H18F2N2O3 B5439115 1'-(2,4-difluoro-3-methoxybenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one

1'-(2,4-difluoro-3-methoxybenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one

Cat. No. B5439115
M. Wt: 372.4 g/mol
InChI Key: NEMVMMXYDBJKLC-UHFFFAOYSA-N
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Description

“2,4-Difluoro-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C8H5ClF2O2 . It has an average mass of 206.574 Da and a monoisotopic mass of 205.994614 Da .


Synthesis Analysis

There’s a method called catalytic protodeboronation of pinacol boronic esters that utilizes a radical approach . This method, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected ( )-D8-THC and cholesterol .


Molecular Structure Analysis

The molecular structure of “2,4-Difluoro-3-methoxybenzoyl chloride” is represented by the formula C8H5ClF2O2 .


Chemical Reactions Analysis

The catalytic protodeboronation of pinacol boronic esters is a significant reaction involving this compound . This reaction, when paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Difluoro-3-methoxybenzoyl chloride” include a molecular formula of C8H5ClF2O2, an average mass of 206.574 Da, and a monoisotopic mass of 205.994614 Da .

properties

IUPAC Name

1'-(2,4-difluoro-3-methoxybenzoyl)spiro[1H-indole-3,3'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3/c1-27-17-14(21)8-7-12(16(17)22)18(25)24-10-4-9-20(11-24)13-5-2-3-6-15(13)23-19(20)26/h2-3,5-8H,4,9-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMVMMXYDBJKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)N2CCCC3(C2)C4=CC=CC=C4NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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